molecular formula C21H13N3OS B2725521 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide CAS No. 394229-88-0

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide

Cat. No.: B2725521
CAS No.: 394229-88-0
M. Wt: 355.42
InChI Key: AHQFUXYHRQKUIO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol solvent . Another method involves the oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate, which selectively forms the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry approaches to minimize environmental impact. Common methods include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. Molecular docking studies have shown that benzothiazole derivatives can form stable complexes with target proteins, thereby inhibiting their activity .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS/c22-13-14-8-10-15(11-9-14)20(25)23-17-5-3-4-16(12-17)21-24-18-6-1-2-7-19(18)26-21/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQFUXYHRQKUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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